Cas no 20532-14-3 (2-Methyl-5-sulfamoylbenzoic acid)

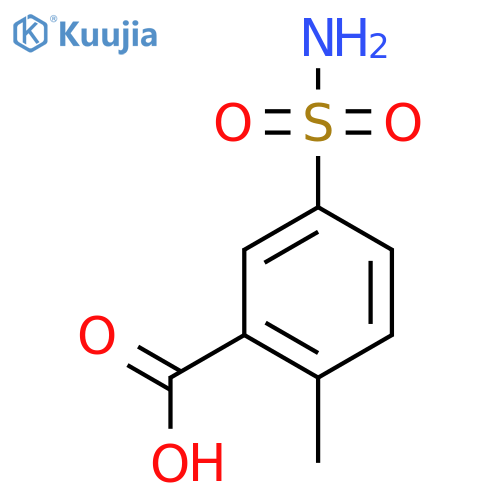

20532-14-3 structure

商品名:2-Methyl-5-sulfamoylbenzoic acid

2-Methyl-5-sulfamoylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-5-sulfamoylbenzoic acid

- 5-(Aminosulfonyl)-2-methylbenzoic acid

- 5-(AMINOSULPHONYL)-2-METHYLBENZOIC ACID

- Benzoic acid,5-(aminosulfonyl)-2-methyl-

- 5-(aminosulfonyl)-2-methylbenzoic acid(SALTDATA: FREE)

- AKOS000123555

- AS-8790

- SB78979

- CS-0051847

- A879574

- Z53021526

- 2-Methyl-5-sulphamoylbenzoicacid

- DTXSID40388157

- Benzoic acid, 5-(aminosulfonyl)-2-methyl-

- 2-methyl-5-sulfamoylbenzoicacid

- MFCD07362354

- 2-Methyl-5-sulphamoylbenzoic acid

- GS1161

- SCHEMBL353285

- 5-(Aminosulfonyl)-2-methylbenzoic acid, AldrichCPR

- 20532-14-3

- P17934

- EN300-14988

-

- MDL: MFCD07362354

- インチ: InChI=1S/C8H9NO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)

- InChIKey: FGQKQQQUJXXYEF-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O

計算された属性

- せいみつぶんしりょう: 214.01744

- どういたいしつりょう: 215.02522894g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 106Ų

じっけんとくせい

- PSA: 100.29

2-Methyl-5-sulfamoylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR2277-1g |

2-Methyl-5-sulphamoylbenzoic acid |

20532-14-3 | 1g |

£60.00 | 2025-02-19 | ||

| TRC | M262978-10mg |

2-methyl-5-sulfamoylbenzoic Acid |

20532-14-3 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-14988-5.0g |

2-methyl-5-sulfamoylbenzoic acid |

20532-14-3 | 95.0% | 5.0g |

$269.0 | 2025-03-21 | |

| abcr | AB221665-1 g |

5-(Aminosulfonyl)-2-methylbenzoic acid, 95%; . |

20532-14-3 | 95% | 1g |

€92.90 | 2023-06-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122487-5g |

2-Methyl-5-sulfamoylbenzoic acid |

20532-14-3 | 98% | 5g |

¥1840 | 2023-04-15 | |

| abcr | AB221665-5 g |

5-(Aminosulfonyl)-2-methylbenzoic acid, 95%; . |

20532-14-3 | 95% | 5g |

€257.60 | 2023-06-22 | |

| abcr | AB221665-5g |

5-(Aminosulfonyl)-2-methylbenzoic acid, 95%; . |

20532-14-3 | 95% | 5g |

€428.00 | 2025-03-19 | |

| A2B Chem LLC | AB06097-500mg |

5-(Aminosulfonyl)-2-methylbenzoic acid |

20532-14-3 | 95% | 500mg |

$89.00 | 2024-01-01 | |

| 1PlusChem | 1P002AHD-5g |

Benzoic acid, 5-(aminosulfonyl)-2-methyl- |

20532-14-3 | 95% | 5g |

$255.00 | 2025-02-19 | |

| A2B Chem LLC | AB06097-50mg |

5-(Aminosulfonyl)-2-methylbenzoic acid |

20532-14-3 | 95% | 50mg |

$55.00 | 2024-01-01 |

2-Methyl-5-sulfamoylbenzoic acid 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

20532-14-3 (2-Methyl-5-sulfamoylbenzoic acid) 関連製品

- 138-41-0(Carzenide)

- 636-76-0(3-Sulfamoylbenzoic acid)

- 20532-05-2(4-Methyl-3-sulfamoylbenzoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20532-14-3)2-Methyl-5-sulfamoylbenzoic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):194.0/677.0